Enhanced Lipophilicity (XLogP3 -0.3) Compared to Morpholine (LogP -0.86) for Improved Membrane Permeability
The bridged (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold exhibits a calculated XLogP3-AA value of -0.3, which is approximately 0.56 log units higher than the reported LogP of -0.86 for simple morpholine [1][2]. This increase in lipophilicity, while maintaining low molecular weight, suggests a potential advantage in passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration in drug candidates.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA: -0.3 |
| Comparator Or Baseline | Morpholine (LogP): -0.86 |
| Quantified Difference | Δ LogP ≈ +0.56 |
| Conditions | Calculated physicochemical properties; PubChem XLogP3-AA for target, literature LogP for morpholine |
Why This Matters
Higher lipophilicity within an optimal range can enhance a compound's ability to cross biological membranes, a key consideration for selecting building blocks in CNS and orally bioavailable drug discovery programs.
- [1] PubChem. (2025). 2-Oxa-5-azabicyclo(2.2.1)heptane. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Oxa-5-azabicyclo_2.2.1_heptane View Source
- [2] SIELC. (n.d.). Morpholine. Retrieved from https://sielc.com/morpholine View Source
